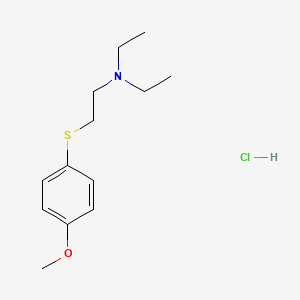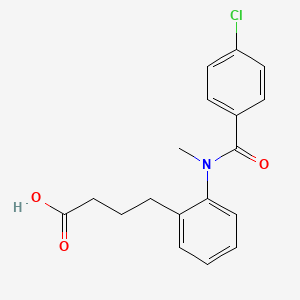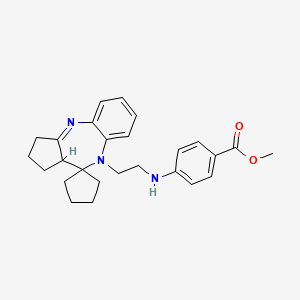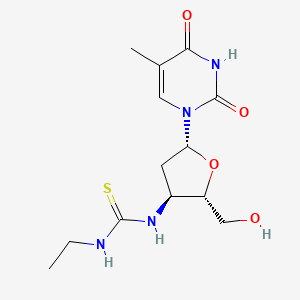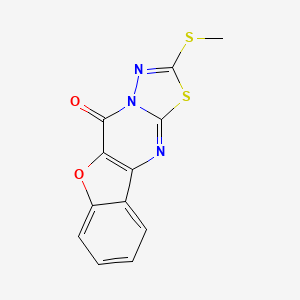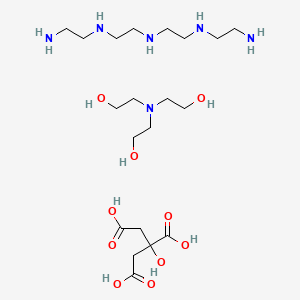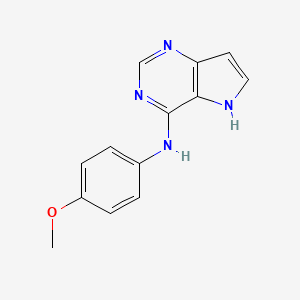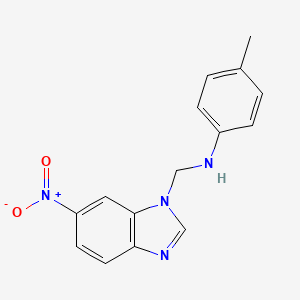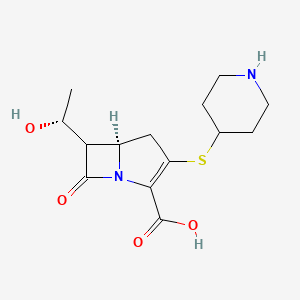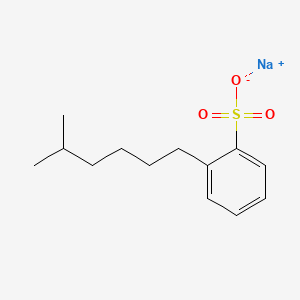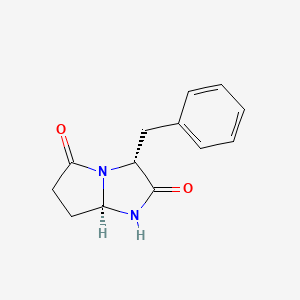
3-Desfluoro,-4-Fluoro-Safinamide Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro safinamide is a derivative of safinamide, a compound primarily used in the treatment of Parkinson’s disease. It is an oral α-aminoamide derivative with both dopaminergic and non-dopaminergic properties. The dopaminergic properties are due to its selective and reversible inhibition of monoamine oxidase B, while the non-dopaminergic properties are attributed to its ability to block voltage-sensitive sodium and calcium channels and inhibit glutamate release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro safinamide involves several steps, starting from commercially available starting materials. The key steps include:
Nucleophilic substitution: Introduction of the fluoro group into the safinamide structure.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity
Industrial Production Methods: Industrial production of 4-Fluoro safinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Quality control: Rigorous testing to ensure the purity and potency of the final product.
Scalability: Optimization of reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro safinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro safinamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the properties of safinamide.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: Explored as a potential treatment for neurological disorders beyond Parkinson’s disease, such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
4-Fluoro safinamide can be compared with other similar compounds, such as:
Safinamide: The parent compound, which lacks the fluoro substitution.
Rasagiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase B inhibitor with similar therapeutic applications.
Uniqueness: The presence of the fluoro group in 4-Fluoro safinamide may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration, compared to its non-fluorinated counterparts .
Vergleich Mit ähnlichen Verbindungen
- Safinamide
- Rasagiline
- Selegiline
Eigenschaften
CAS-Nummer |
202825-43-2 |
|---|---|
Molekularformel |
C17H19FN2O2 |
Molekulargewicht |
302.34 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI-Schlüssel |
KAWCXZXQTSSDOQ-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


